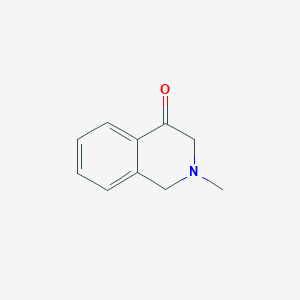

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one

Description

Properties

IUPAC Name |

2-methyl-1,3-dihydroisoquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-8-4-2-3-5-9(8)10(12)7-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNJHPIVJBDAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Pictet-Spengler Reaction: : One common method for synthesizing 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one involves the Pictet-Spengler reaction. This reaction typically involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the isoquinoline ring system.

-

Bischler-Napieralski Reaction: : Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine is acylated with an acid chloride or anhydride, followed by cyclization under acidic conditions to form the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : The compound can be reduced to form 2-Methyl-1,2,3,4-tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents

Major Products Formed

Oxidation: Oxidized derivatives such as 2-Methyl-4-oxo-1,2,3,4-tetrahydroisoquinoline

Reduction: 2-Methyl-1,2,3,4-tetrahydroisoquinoline

Substitution: Various substituted isoquinolines depending on the reagents used

Scientific Research Applications

Chemistry

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

The compound is explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological properties, including their ability to act as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it acts as a receptor agonist or antagonist, it may bind to the receptor, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Dihydroisoquinolinone Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one | 2-CH₃ | C₁₀H₁₁NO | 161.20 (calc.) | Moderate lipophilicity; potential for hydrogen bonding [4][5] |

| 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride | None (protonated HCl salt) | C₉H₁₀ClNO | 183.63 | Hygroscopic; stored under inert atmosphere [1] |

| 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride | 2-C₆H₅CH₂ | C₁₆H₁₆ClNO | 273.76 | Requires refrigeration (2–8°C); used in spiroheterocycle synthesis [3][6] |

| 6,7-Dimethoxy-2-tosyl derivative | 2-Tosyl, 6,7-OCH₃ | C₁₉H₂₁NO₅S | 375.44 | Enhanced solubility in polar solvents; tosyl group aids in further substitutions [5] |

Key Observations :

- Steric Effects : The 2-methyl substituent imposes minimal steric hindrance compared to bulkier groups like benzyl or tosyl, enabling higher reactivity in cycloadditions [4].

- Solubility : Hydrochloride salts (e.g., and ) exhibit higher aqueous solubility, whereas lipophilic substituents (e.g., benzyl) necessitate organic solvents for handling [1][6].

Cycloaddition Reactivity :

- 2-Phenyl and 2-benzyl derivatives act as dipolarophiles in regioselective cycloadditions, with steric effects dictating reaction pathways. The 2-methyl analogue is hypothesized to favor faster kinetics due to its smaller substituent [4]].

Biological Activity

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- CAS Number: 20458-78-0

Antimicrobial Properties

Research indicates that derivatives of isoquinolinones, including this compound, exhibit significant antimicrobial activity. A study demonstrated that structural modifications can enhance the activity against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

Recent investigations have shown that compounds related to this compound possess antifungal properties. Specifically, studies on 2-aryl derivatives have revealed that substitutions on the aromatic rings significantly influence antifungal potency. Electron-withdrawing groups on specific positions enhance this activity, suggesting a structure-activity relationship (SAR) that can guide future drug design .

Anticancer Effects

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of sigma receptors. This interaction enhances apoptotic signaling pathways and may overcome resistance mechanisms in cancer therapy .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: It has been shown to inhibit enzymes involved in cholinergic neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition can lead to increased levels of acetylcholine, affecting neuronal signaling and potentially improving cognitive functions.

- Sigma Receptor Interaction: The compound acts as a ligand for sigma receptors, which are implicated in several physiological processes including pain perception and neuroprotection. Binding to these receptors can modulate cellular responses to stress and promote cell survival under adverse conditions .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution profiles. Its low toxicity and good bioavailability make it a promising candidate for further development in therapeutic applications .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria; structure modifications enhanced efficacy. |

| Antifungal Activity | Identified optimal substitution patterns that increase antifungal potency; electron-withdrawing groups on C-ring crucial for activity. |

| Anticancer Potential | Induced apoptosis in melanoma cell lines; effective against drug-resistant variants through sigma receptor modulation. |

Q & A

Q. Methodological

- Silica Gel Chromatography : Used to isolate cycloadducts with >98% purity .

- Recrystallization : Employ Et₂O/CHCl₃ mixtures to obtain single crystals for X-ray analysis .

- Solvent Optimization : Use DMSO for stock solutions, stored at -80°C (6 months) or -20°C (1 month) to prevent degradation .

How should antitubercular activity assays be designed for this compound?

Q. Application

- Microplate Alamar Blue Assay : Test against Mycobacterium tuberculosis H37Rv at 0.05–50 µg/mL, with rifampicin as a control .

- Lipidomic Profiling : Use LC-MS/MS to assess membrane disruption (e.g., altered phosphatidylinositol levels) .

- Cytotoxicity Screening : Validate selectivity via MTT assays on Vero cells .

How is the crystal structure of derivatives determined?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.